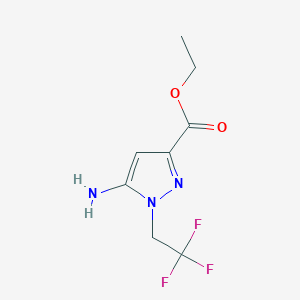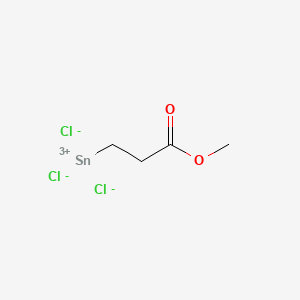![molecular formula C10H13F2NO B12066751 1-[4-(2,2-Difluoroethoxy)phenyl]ethan-1-amine](/img/structure/B12066751.png)
1-[4-(2,2-Difluoroethoxy)phenyl]ethan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[4-(2,2-Difluoroethoxy)phenyl]ethan-1-amine is an organic compound with the molecular formula C10H13F2NO It is characterized by the presence of a difluoroethoxy group attached to a phenyl ring, which is further connected to an ethanamine moiety
Vorbereitungsmethoden
The synthesis of 1-[4-(2,2-Difluoroethoxy)phenyl]ethan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-hydroxyacetophenone and 2,2-difluoroethanol.
Reaction Conditions: The hydroxyl group of 4-hydroxyacetophenone is first converted to a leaving group, such as a tosylate, using tosyl chloride and pyridine. This intermediate is then reacted with 2,2-difluoroethanol in the presence of a base like potassium carbonate to form the difluoroethoxy derivative.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Analyse Chemischer Reaktionen
1-[4-(2,2-Difluoroethoxy)phenyl]ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro derivatives using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents such as LiAlH4 or NaBH4.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation, using reagents like nitric acid (HNO3), sulfuric acid (H2SO4), or halogens (Cl2, Br2).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-[4-(2,2-Difluoroethoxy)phenyl]ethan-1-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: It is investigated for its potential therapeutic effects, including its use as a precursor for drug development.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-[4-(2,2-Difluoroethoxy)phenyl]ethan-1-amine involves its interaction with specific molecular targets and pathways. The difluoroethoxy group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The amine group can form hydrogen bonds with biological macromolecules, influencing their structure and function. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
1-[4-(2,2-Difluoroethoxy)phenyl]ethan-1-amine can be compared with other similar compounds, such as:
This compound hydrochloride: This compound is the hydrochloride salt form and has similar chemical properties but different solubility and stability characteristics.
1-(3-(2,2-Difluoroethoxy)phenyl)ethan-1-amine: This isomer has the difluoroethoxy group attached to the meta position of the phenyl ring, resulting in different chemical reactivity and biological activity.
2-(2,2-Difluoroethoxy)ethanol: This compound lacks the ethanamine moiety and is used as a solvent or intermediate in organic synthesis.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct physical and chemical properties, making it valuable for various scientific and industrial applications.
Eigenschaften
Molekularformel |
C10H13F2NO |
|---|---|
Molekulargewicht |
201.21 g/mol |
IUPAC-Name |
1-[4-(2,2-difluoroethoxy)phenyl]ethanamine |
InChI |
InChI=1S/C10H13F2NO/c1-7(13)8-2-4-9(5-3-8)14-6-10(11)12/h2-5,7,10H,6,13H2,1H3 |
InChI-Schlüssel |
JYOKSWMVKDLNIX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=CC=C(C=C1)OCC(F)F)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


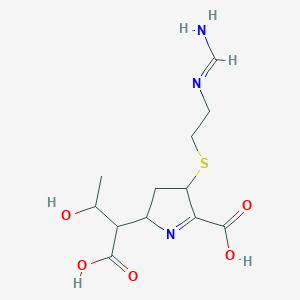
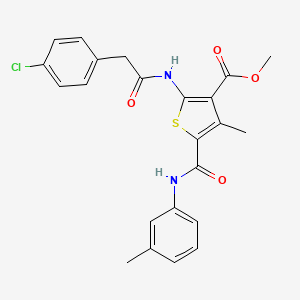
![tert-butyl 4-amino-2-[9H-fluoren-9-ylmethoxycarbonyl-[3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]amino]-4-oxobutanoate](/img/structure/B12066682.png)

![6alpha,9-Difluoro-11beta-hydroxy-16alpha,17-[isopropylidenebis(oxy)]pregna-1,4-diene-3,20-dione 21-propionate](/img/structure/B12066692.png)


![2-[(2-Chloroacetyl)amino]pentanedioic acid](/img/structure/B12066714.png)
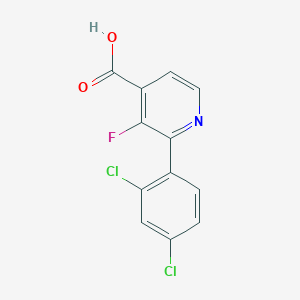
![11-Chloro-7-methyl-6,6a,7,8,9,13b-hexahydro-5H-benzo[d]naphtho[2,1-b]azepin-12-ol](/img/structure/B12066742.png)
